N-(2-((2-Chloro-4,6-dinitrophenyl)azo)-5-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide
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Overview
Description
EINECS 279-130-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various applications.
Chemical Reactions Analysis
EINECS 279-130-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific chemical structure of the compound. Major products formed from these reactions can vary, but they typically include derivatives and intermediates that are useful in further chemical synthesis .
Scientific Research Applications
EINECS 279-130-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals and other biologically active substances. In industry, the compound is utilized in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of EINECS 279-130-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Properties
CAS No. |
79295-96-8 |
---|---|
Molecular Formula |
C20H20ClN7O6 |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C20H20ClN7O6/c1-4-26(7-5-6-22)17-10-15(23-12(2)29)16(11-19(17)34-3)24-25-20-14(21)8-13(27(30)31)9-18(20)28(32)33/h8-11H,4-5,7H2,1-3H3,(H,23,29) |
InChI Key |
VCWDVYKMAHOLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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